Allethrin

Description

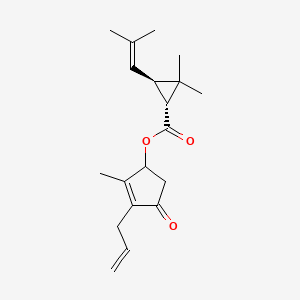

Structure

3D Structure

Propriétés

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035180 | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID. | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98 | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C: | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-cis,trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042534612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLETHRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X03II877M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

~4 °C | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Allethrin's Mechanism of Action on Insect Sodium Channels: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allethrin (B1665230), a Type I synthetic pyrethroid insecticide, exerts its neurotoxic effects on insects by targeting the voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2][3] This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, focusing on its interaction with insect sodium channels. It details the electrophysiological consequences of this interaction, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the underlying pathways and workflows. The primary action of this compound involves modifying the gating kinetics of the sodium channels, leading to their prolonged opening, which results in nerve hyperexcitability, paralysis, and eventual death of the insect.[4][5][6]

Core Mechanism of Action

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons.[1][7] These channels cycle through three main states: resting (closed), open (activated), and inactivated.[5] this compound disrupts this finely tuned process by binding to the sodium channel protein and altering its conformational changes.[8]

The key effects of this compound on insect sodium channels are:

-

Prolonged Channel Opening: this compound significantly slows down both the activation and inactivation kinetics of the sodium channel.[4] This results in a persistent inward sodium current during membrane depolarization.

-

Induction of a Tail Current: Upon repolarization of the membrane, this compound-modified channels fail to close promptly, leading to a characteristic slowly decaying "tail current" of sodium ions.[4][5] This sustained influx of positive charge causes a depolarizing afterpotential.

-

Repetitive Firing: The depolarizing afterpotential can be large enough to reach the threshold for another action potential, leading to repetitive firing of the neuron.[2][9] This uncontrolled nervous activity is the basis for the initial symptoms of pyrethroid poisoning, such as tremors and hyperactivity.[2]

-

State-Dependent Binding: Evidence suggests that this compound can bind to the sodium channel in both its resting and open states.[5] However, for some pyrethroids, the affinity for the open state is higher, a phenomenon known as use-dependency, where repeated channel opening enhances the insecticide's effect.[5][10]

This compound is classified as a Type I pyrethroid, lacking an α-cyano group in its structure. This structural feature is associated with the induction of the "T-syndrome" of poisoning, characterized by tremors and hyperactivity.[2][4]

Quantitative Data on this compound's Effects

The following table summarizes quantitative data on the effects of this compound and related Type I pyrethroids on sodium channels. It is important to note that much of the detailed quantitative work has been performed on mammalian channels or using specific cloned insect channels expressed in heterologous systems like Xenopus oocytes.

| Parameter | Insect/Cell Type | This compound Concentration | Observed Effect | Reference |

| Channel Modification | Rat Dorsal Root Ganglion (DRG) cells | 10 µM - 100 µM | Development of a large, slowly decaying Na+ tail current. | [11] |

| Resting Modification | Rat NaV1.6 channels | 100 µM (S-biothis compound) | Weak resting modification (5.7%). | [10][12] |

| Tail Current Decay | Rat NaV1.6 channels | Not specified (S-biothis compound) | Rapidly decaying sodium tail currents. | [10] |

| Use-Dependency | Rat NaV1.6 channels | Not specified (S-biothis compound) | No enhancement of modification upon repetitive activation. | [10][12] |

Note: Data on insect sodium channels is often presented in the context of resistance, showing fold-changes in sensitivity rather than absolute kinetic parameters. The values above provide a general indication of the concentrations and effects observed in electrophysiological studies.

Signaling Pathway and Logical Relationships

The interaction of this compound with the insect sodium channel initiates a cascade of events at the cellular and systemic levels, as depicted in the following diagrams.

Caption: Signaling pathway of this compound-induced neurotoxicity.

The state-dependent interaction of this compound with the sodium channel can be visualized as a logical relationship.

Caption: State-dependent binding of this compound to the sodium channel.

Experimental Protocols

The study of this compound's effects on insect sodium channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method in the whole-cell configuration. This allows for the precise measurement of ion currents across the entire cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a generalized workflow for recording sodium currents from insect neurons or cells expressing insect sodium channels (e.g., Xenopus oocytes).

Objective: To measure the effect of this compound on the kinetics of voltage-gated sodium channels.

Materials:

-

Cells: Isolated insect neurons or Xenopus oocytes injected with cRNA for the insect sodium channel α-subunit (and auxiliary subunits like TipE).[7][13]

-

External Solution (ACSF for neurons): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O2 / 5% CO2.[14]

-

Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. pH adjusted to 7.3 and osmolarity to ~270 mOsm.[15]

-

This compound Stock Solution: Prepared in a suitable solvent like DMSO.

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries, and a pipette puller.[15][16]

Methodology:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.[16]

-

Cell Preparation: Place the isolated neurons or oocytes in a recording chamber on the microscope stage and perfuse with the external solution.

-

Achieving a Giga-seal:

-

Fill the micropipette with the internal solution and mount it on the holder.

-

Apply positive pressure to the pipette and approach a target cell.[16]

-

Once the pipette touches the cell membrane (observed as an increase in resistance to a test pulse), release the positive pressure.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This is the "cell-attached" configuration.[15]

-

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.[16]

-

Data Acquisition:

-

Switch the amplifier to voltage-clamp mode.

-

Hold the cell membrane at a hyperpolarized potential (e.g., -80 mV to -100 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents. The characteristic sodium current is a rapid, transient inward current.

-

-

This compound Application:

-

After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM).

-

Allow several minutes for the compound to equilibrate.

-

-

Post-Allethrin Recording: Repeat the voltage-clamp protocol from step 5 to record the this compound-modified currents. Observe for a slowing of inactivation and the appearance of a tail current upon repolarization.

-

Data Analysis: Analyze the recorded currents to quantify changes in peak current amplitude, time to peak, inactivation time constant, and the amplitude and decay kinetics of the tail current.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

This compound's potent insecticidal activity is a direct consequence of its ability to disrupt the normal function of voltage-gated sodium channels. By locking these critical proteins in a prolonged open state, this compound induces a cascade of uncontrolled neuronal firing, leading to the characteristic symptoms of pyrethroid poisoning and ultimately, the death of the insect. The detailed understanding of this mechanism, facilitated by electrophysiological techniques like patch-clamp, is crucial for the development of novel insecticides and for managing the evolution of insecticide resistance, which often involves mutations within the sodium channel protein that reduce the binding or effect of pyrethroids.[1][17]

References

- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allethrins (EHC 87, 1989) [inchem.org]

- 3. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound (UK PID) [inchem.org]

- 10. Divergent Actions of the Pyrethroid Insecticides S-Biothis compound, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time course and temperature dependence of this compound modulation of sodium channels in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Divergent actions of the pyrethroid insecticides S-biothis compound, tefluthrin, and deltamethrin on rat Na(v)1.6 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 17. Molecular biology of insect sodium channels and pyrethroid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Stereoisomerism: A Technical Guide to the Biological Activity of Allethrin

For Researchers, Scientists, and Drug Development Professionals

Allethrin (B1665230), the first synthetic pyrethroid insecticide, presents a fascinating case study in the critical role of stereochemistry in biological activity. As a complex molecule with three chiral centers, this compound exists as a mixture of eight possible stereoisomers. The spatial arrangement of substituents around these chiral centers profoundly influences the insecticide's efficacy, with some isomers exhibiting significantly greater potency than others. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their differential biological activities, the experimental protocols used for their evaluation, and their mechanism of action at the molecular level.

The Eight Stereoisomers of this compound

This compound is the ester of chrysanthemic acid and allethrolone (B1665232). Both the acid and alcohol components possess chiral centers, giving rise to the eight stereoisomers. The chrysanthemic acid moiety can exist as cis or trans isomers with respect to the cyclopropane (B1198618) ring, and each of these can be the (1R) or (1S) enantiomer. The allethrolone moiety also has a chiral center, existing as either the (R) or (S) enantiomer.

Commercial this compound is often a racemic mixture of these isomers. However, through advances in synthetic chemistry, specific, more active isomers have been isolated and commercialized under different names:

-

d-Allethrin: A mixture of the four stereoisomers derived from (1R)-chrysanthemic acid.

-

Biothis compound: A mixture of the two most active isomers, (1R,trans;R)-allethrin and (1R,trans;S)-allethrin, in an approximate 1:1 ratio.[1][2][3]

-

Esbiothrin: Also a mixture of the (1R,trans;R)- and (1R,trans;S)-allethrin isomers, but with a higher proportion of the more active (S)-allethrolone ester (approximately 1:3 ratio).[1][2]

-

S-Biothis compound (Esbiol®): The single most potent isomer, (1R,trans;S)-allethrin.[1]

Comparative Biological Activity of this compound Stereoisomers

The insecticidal activity of this compound stereoisomers varies significantly. The potency is largely determined by the configuration of the chrysanthemic acid component, with the (1R)-trans isomers demonstrating the highest activity. The configuration of the allethrolone component further refines this activity.

Quantitative Toxicity Data

The following tables summarize available quantitative data on the toxicity of various this compound stereoisomers and commercial mixtures to key insect species.

Table 1: Relative Toxicity of this compound Isomers to the Housefly (Musca domestica)

| Isomer/Mixture | Relative Toxicity (this compound = 1) | Reference |

| cis-Allethrin | 0.546 | [4] |

| trans-Allethrin | 1.19 | [4] |

Table 2: Acute Toxicity of this compound Formulations to Aquatic Organisms

| Formulation | Organism | LC50 (µg/L) | Reference |

| Technical this compound | Fish (various species) | Highly Toxic (range not specified) | [5] |

| Biothis compound | Fish (various species) | Highly Toxic (range not specified) | [5] |

| S-Biothis compound | Fish (various species) | 9 - 90 (most toxic) | [1] |

| This compound | Daphnia | 150 - 50,000 | [1] |

Knockdown Effect

A key characteristic of pyrethroids is their rapid "knockdown" effect on insects. This is also stereospecific, with the more potent isomers inducing a faster knockdown.

Table 3: Knockdown Time (KT50) of d-Allethrin and d-trans this compound against Aedes aegypti

| Active Ingredient | Concentration | KT50 (minutes) |

| d-allethrin | 0.2% w/w | Not specified |

| d-allethrin | 0.3% w/w | Shortest KT50 |

| d-trans this compound | 0.1% w/w | Not specified |

| d-trans this compound | 0.15% w/w | Not significantly different from 0.3% d-allethrin |

Data compiled from a study on mosquito coils.

Experimental Protocols

The evaluation of the biological activity of this compound stereoisomers relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key assays.

Topical Application for LD50 Determination in Houseflies (Musca domestica)

This method is a standard for assessing the intrinsic toxicity of an insecticide, delivering a precise dose directly to the insect.

Objective: To determine the median lethal dose (LD50) of an this compound stereoisomer.

Materials:

-

Test insects: 3-5 day old adult female houseflies from a susceptible laboratory strain.

-

Test substance: this compound isomer of known purity.

-

Solvent: Acetone (B3395972) (analytical grade).

-

Micro-applicator capable of delivering 0.5 - 1.0 µL droplets.

-

Holding cages with food and water.

-

Anesthetic (e.g., carbon dioxide or chilling).

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of graded concentrations of the test isomer in acetone. A preliminary range-finding test is recommended to determine the appropriate concentration range.

-

Insect Handling: Anesthetize a batch of houseflies.

-

Application: Using the micro-applicator, apply a single 0.5 µL droplet of the test solution to the dorsal thorax of each anesthetized fly.[6] A control group should be treated with acetone only.

-

Observation: Place the treated flies in holding cages with access to a sugar solution.[7]

-

Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Flies are considered dead if they are unable to move when prodded.[7]

-

Data Analysis: Analyze the dose-mortality data using probit analysis to calculate the LD50 value and its 95% confidence limits.

WHO Tube Test for Insecticide Susceptibility in Adult Mosquitoes (Aedes aegypti)

This is a standard method recommended by the World Health Organization (WHO) to determine the susceptibility or resistance of adult mosquitoes to insecticides.[8][9][10][11]

Objective: To assess the mortality rate of mosquitoes exposed to a diagnostic concentration of an this compound stereoisomer.

Materials:

-

WHO test kit, including exposure tubes, holding tubes, and slide units.

-

Impregnated papers with a standard concentration of the test insecticide.

-

Control papers impregnated with the solvent only.

-

Test insects: 2-5 day old, non-blood-fed female mosquitoes.

-

Aspirator.

Procedure:

-

Preparation: Line the holding tubes with clean paper and the exposure tubes with the insecticide-impregnated paper.

-

Mosquito Exposure: Introduce 20-25 mosquitoes into the holding tube and allow them to acclimatize for one hour. Then, gently transfer them to the exposure tube.

-

Exposure Period: Expose the mosquitoes to the treated paper for a standard period of one hour.

-

Transfer and Observation: After the exposure period, transfer the mosquitoes back to the holding tube. Provide them with a 10% sugar solution on a cotton pad.

-

Mortality Recording: Record mortality 24 hours after the end of the exposure period.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary target of this compound and other pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[12][13][14][15] These channels are crucial for the propagation of nerve impulses.

Pyrethroids bind to the VGSC and modify its gating properties, specifically by slowing both the activation and inactivation of the channel. This leads to a prolonged influx of sodium ions into the neuron, resulting in repetitive nerve discharges and eventually paralysis and death of the insect. The differential potency of this compound stereoisomers is attributed to their varying affinities for the binding site on the sodium channel protein.[16] Some studies also suggest that pyrethroids may have secondary effects on other ion channels, such as voltage-gated calcium channels.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Topical Application Assay

Caption: Workflow for LD50 determination by topical application.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on insect neurons.

Conclusion

The stereoisomers of this compound provide a compelling illustration of the structure-activity relationship in insecticidal compounds. The development and commercialization of formulations enriched with the most potent isomers, such as S-biothis compound, have significantly enhanced the efficacy of this important class of insecticides. A thorough understanding of the differential biological activities of these stereoisomers, gained through rigorous experimental evaluation, is essential for the continued development of effective and selective pest control agents. Future research focusing on a comprehensive quantitative comparison of all eight stereoisomers against a wider range of insect pests will further refine our understanding and guide the rational design of next-generation pyrethroids.

References

- 1. Allethrins (EHC 87, 1989) [inchem.org]

- 2. Allethrins - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: FMC 249) [sitem.herts.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]

- 8. Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets [who.int]

- 9. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]

- 10. onesearch.sunyempire.edu [onesearch.sunyempire.edu]

- 11. iris.who.int [iris.who.int]

- 12. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel | MDPI [mdpi.com]

- 14. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

Synthesis and chemical structure of allethrin compounds.

An In-depth Technical Guide to the Synthesis and Chemical Structure of Allethrin (B1665230) Compounds

Introduction

This compound, first synthesized by Milton S. Schechter in 1949, represents the inaugural compound in the pyrethroid class of insecticides.[1] Pyrethroids are synthetic analogs of pyrethrins, the naturally occurring insecticidal compounds found in Chrysanthemum cinerariaefolium flowers.[1] this compound and its derivatives are widely utilized in household insecticides, such as mosquito coils and aerosols, for the control of flying and crawling insects.[1][2] Their mechanism of action involves inducing paralysis in insects by targeting their nervous system.[3][4] This guide provides a detailed examination of the chemical structure, stereoisomerism, synthesis, and analytical methodologies pertaining to this compound compounds, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereoisomerism

This compound is chemically defined as the ester of chrysanthemic acid and allethrolone (B1665232).[5][6] The molecular structure contains three chiral centers, which gives rise to a total of eight possible stereoisomers (a mixture of diastereomers and enantiomers).[3][4]

The technical grade this compound is a racemic mixture of all eight stereoisomers.[5] However, several commercial formulations are available that consist of specific, partially purified isomeric mixtures, which offer more targeted insecticidal properties.[4] These variations are primarily based on the stereochemistry of the chrysanthemic acid moiety.

-

This compound: A racemic mixture of eight stereoisomers.[5]

-

d-Allethrin: The ester of (1R, cis, trans)-chrysanthemic acid with racemic allethrolone, comprising four stereoisomers.[5]

-

Biothis compound: An ester of (1R, trans)-chrysanthemic acid with racemic allethrolone, consisting of two isomers, [1R, trans;1R]- and [1R, trans;1S]-, in an approximate 1:1 ratio.[1][5]

-

Esbiothrin: Also an ester of (1R, trans)-chrysanthemic acid with racemic allethrolone, but with the two isomers in an approximate 1:3 ratio.[1][5]

-

S-Biothis compound: The most biologically active single isomer, which is the ester of (1R, trans)-acid with (1S)-allethrolone ([1R, trans;1S]-isomer).[5]

Data Presentation: Isomeric Composition and Physical Properties

The quantitative data regarding the isomeric composition and key physical properties of various this compound compounds are summarized below for comparative analysis.

Table 1: Isomeric Composition of Commercial this compound Compounds

| Compound | Isomer Composition | Approximate Ratio | Reference |

| This compound | Racemic mixture of all 8 stereoisomers | 1:1:1:1:1:1:1:1 | [5] |

| d-Allethrin | [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, [1R, cis;1S]- | 4:4:1:1 | [5] |

| Biothis compound | [1R, trans;1R]- and [1R, trans;1S]- | 1:1 | [1][5] |

| Esbiothrin | [1R, trans;1R]- and [1R, trans;1S]- | 1:3 | [1][5] |

| S-Biothis compound | [1R, trans;1S]-isomer | N/A (single isomer) | [5] |

Table 2: Physical and Chemical Properties of Allethrins

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₆O₃ | [4][7] |

| Molecular Weight | 302.4 g/mol | [8] |

| Appearance | Clear, pale-yellow to amber viscous liquid | [5][8] |

| Boiling Point | 140 °C at 0.1 mmHg | [5][8] |

| Specific Gravity | 1.005 - 1.015 at 20-25 °C | [5] |

| Solubility | Practically insoluble in water; soluble in organic solvents (methanol, hexane, xylene, acetone) | [5] |

| Stability | Unstable in light, air, and under alkaline conditions. More stable to heat than natural pyrethrins. | [5] |

| Vaporization | Vaporizes without decomposition when heated at 150 °C | [5] |

| Pyrolysis | Decomposes at temperatures over 400 °C | [5] |

Table 3: Acute Toxicity of this compound Compounds

| Compound | Organism | LD₅₀ Value | Reference |

| Allethrins | Mouse (oral) | 210 mg/kg body weight | [5] |

| Allethrins | Rabbit (oral) | 4290 mg/kg body weight | [5] |

| Allethrins | Rabbit (dermal) | > 2000 mg/kg | [5] |

| This compound | Fish (general) | 9 - 90 µg/L (LC₅₀) | [5] |

| This compound | Honey-bees | 3 - 9 µ g/bee | [5] |

| This compound | Birds (general) | > 2000 mg/kg | [5] |

Synthesis of this compound

The industrial production of this compound is achieved through the esterification of chrysanthemic acid (or its synthetic equivalent) with allethrolone.[4][5] A significant improvement in this process involves using chrysanthemum monocarboxylic anhydride (B1165640) instead of the acid chloride for the reaction with allethrolone. This method produces this compound of high purity and biological activity.[9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Anhydride Reaction

The following protocol is a generalized procedure based on the improved synthesis method.[9]

-

Reaction Setup: Charge a reaction vessel with 2-allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrolone) and chrysanthemum monocarboxylic anhydride.

-

Esterification: Heat the mixture under controlled temperature conditions to initiate the esterification reaction. The reaction proceeds to form this compound and liberates chrysanthemum monocarboxylic acid as a byproduct.

-

Separation: The liberated chrysanthemum monocarboxylic acid can be separated from the product mixture.

-

Purification: The crude this compound is purified, typically by distillation. A key advantage of this method is that common impurities in the allethrolone starting material, such as the tertiary alcohol isomer and a hydroxydiketone, do not react with the anhydride to form esters. These unreacted impurities are easily separated from the final this compound product by distillation.[9]

-

Analysis: The final product is analyzed for purity, typically showing this compound content of 90% or higher.[9]

Mechanism of Action and Signaling Pathways

This compound functions as a Type I pyrethroid, a class of insecticides that lacks an alpha-cyano group.[5][8] Its primary mode of action is as an axonic poison.

-

Sodium Channel Disruption: Allethrins bind to voltage-gated sodium channels in the nerve cell membrane.[5][8][10] This binding blocks the closing of the sodium gates after the nerve has fired, prolonging the influx of sodium ions.[5]

-

Nerve Hyperactivity: The prolonged sodium current leads to a state of hyperexcitability, causing repetitive nerve discharges.[5]

-

Paralysis and Death: This uncontrolled nerve firing ultimately results in hyperactivity, tremors, paralysis, and death of the insect.[3][5]

Recent studies have revealed a secondary mechanism of toxicity in mammals, particularly affecting developing rat ovaries. Exposure to this compound was found to inactivate the PI3K/AKT/mTOR signaling pathway.[11][12] This inactivation leads to excessive oxidative stress, defective autophagy, and apoptosis (programmed cell death), which can contribute to ovarian dysfunction.[11][12][13]

Caption: this compound's impact on the PI3K/AKT/mTOR pathway.

Analytical and Experimental Protocols

The analysis of this compound and the separation of its stereoisomers are critical for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.[5][14]

Experimental Protocol: HPLC Separation of this compound Isomers

This protocol provides a method for the separation of this compound isomers using 1D-HPLC with a chiral column, as described by JASCO Inc.[3] This method is capable of separating at least seven of the eight possible stereoisomers.

1. Instrumentation and Columns:

-

HPLC System: A rapid HPLC (RHPLC) system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.[3]

-

Chiral Column: CD-Shell RSP, 150×4.6 mm i.d., packed with 2.7 µm superficially porous particles.[3]

2. Reagents and Standards:

-

Solvents: HPLC grade acetonitrile (B52724) and deionized water.[3]

-

Standard: 1 mg/mL this compound standard solution in methanol.[3]

3. Chromatographic Conditions:

-

Mobile Phase: 25/75 (v/v) Acetonitrile/Water.[3]

-

Flow Rate: 0.80 mL/min.[3]

-

Column Temperature: 25°C.[3]

-

Injection Volume: 1 µL.[3]

-

Detection: PDA detector, monitoring at λ= 254 nm.[3]

4. Procedure:

-

Equilibrate the CD-Shell RSP column with the mobile phase until a stable baseline is achieved.

-

Inject 1 µL of the 1 mg/mL this compound standard solution.

-

Run the chromatogram under the specified isocratic conditions.

-

Identify and quantify the separated isomer peaks based on retention times and PDA spectra. This method should achieve the separation of seven of the eight isomers.[3]

For determination in complex matrices like mosquito coils, a sample preparation step involving Soxhlet extraction with acetone (B3395972) is typically required before GC or HPLC analysis.

References

- 1. Allethrins - Wikipedia [en.wikipedia.org]

- 2. primaryinfo.com [primaryinfo.com]

- 3. jascoinc.com [jascoinc.com]

- 4. This compound (Ref: FMC 249) [sitem.herts.ac.uk]

- 5. Allethrins (EHC 87, 1989) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, isomers 1,2 [webbook.nist.gov]

- 8. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US2768965A - this compound and related insecticides - Google Patents [patents.google.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound Promotes Apoptosis and Autophagy Associated with the Oxidative Stress-Related PI3K/AKT/mTOR Signaling Pathway in Developing Rat Ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Promotes Apoptosis and Autophagy Associated with the Oxidative Stress-Related PI3K/AKT/mTOR Signaling Pathway in Developing Rat Ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Promotes Apoptosis and Autophagy Associated with the Oxidative Stress-Related PI3K/AKT/mTOR Signaling Pathway… [ouci.dntb.gov.ua]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

The Genesis of a Synthetic Defender: A Technical History of Allethrin, the First Pyrethroid

A deep dive into the pioneering synthesis, bioactivity, and mechanism of the insecticide that launched a new era in pest control.

In the mid-20th century, a groundbreaking development in insecticide chemistry emerged from the laboratories of the United States Department of Agriculture (USDA). A team of chemists, led by Milton S. Schechter, successfully synthesized a novel compound that mimicked the potent insecticidal properties of natural pyrethrins (B594832), derived from chrysanthemum flowers. This compound, named allethrin (B1665230), marked the dawn of the synthetic pyrethroid era, offering a more stable and readily available alternative to its natural predecessor. This technical guide explores the historical development of this compound, detailing its synthesis, the experimental methods used to evaluate its efficacy, its mechanism of action, and the quantitative data that established it as a formidable tool in insect control.

From Flower to Flask: The Synthesis of this compound

The journey to synthesize this compound was driven by the need to overcome the limitations of natural pyrethrins, which, despite their effectiveness, were expensive to produce and unstable in light and air. Schechter and his colleagues, F. B. LaForge and Nathan Green, published their seminal work in 1949, detailing the first total synthesis of a pyrethrin-like ester.[1] The synthesis of this compound is achieved through the esterification of two key components: chrysanthemic acid and a novel synthetic alcohol, allethrolone.[2][3]

Experimental Protocol: The Schechter Synthesis (circa 1949)

While the original publication provides a comprehensive account, a generalized experimental protocol for the synthesis of this compound, based on the principles outlined by Schechter and his team, can be described as follows:

Objective: To synthesize the ester of (±)-allethrolone with (±)-cis-trans-chrysanthemic acid.

Materials:

-

(±)-cis-trans-chrysanthemic acid

-

Thionyl chloride

-

(±)-Allethrolone (2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one)

-

Pyridine

-

Anhydrous ether or benzene

-

Sodium bicarbonate solution

-

Sodium sulfate (B86663)

Procedure:

-

Preparation of Chrysanthemoyl Chloride: (±)-cis-trans-chrysanthemic acid is reacted with an excess of thionyl chloride. The reaction mixture is gently warmed to facilitate the conversion of the carboxylic acid to the acid chloride. The excess thionyl chloride is then removed under reduced pressure, yielding crude chrysanthemoyl chloride.

-

Esterification: The crude chrysanthemoyl chloride is dissolved in a dry, inert solvent such as anhydrous ether or benzene. To this solution, a stoichiometric amount of (±)-allethrolone is added, followed by the slow addition of a base, typically pyridine, to neutralize the hydrochloric acid generated during the reaction. The reaction is stirred at room temperature for several hours to ensure complete esterification.

-

Work-up and Purification: The reaction mixture is washed with a dilute sodium bicarbonate solution to remove any unreacted acid chloride and excess pyridine, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield crude this compound.

-

Characterization: The final product, a viscous, amber-colored liquid, is characterized by its physical and chemical properties. In the original work, this would have included elemental analysis and comparison of its biological activity to natural pyrethrins. Modern techniques would involve spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) to confirm the structure and purity.

This pioneering synthesis was a multi-step process that was initially more expensive than the extraction of natural pyrethrins.[1] However, it laid the foundation for the large-scale industrial production of this compound, which was successfully commercialized by the Japanese company Sumitomo Chemical in 1953.[1]

Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Gauging the Potency: Bioassays for Insecticidal Activity

The evaluation of a new insecticide's effectiveness is paramount. In the late 1940s and early 1950s, bioassays were the primary method for quantifying the insecticidal activity of compounds like this compound. These assays involved exposing insects to the chemical and observing the resulting mortality or knockdown.

Experimental Protocol: Topical Application Bioassay (circa 1950s)

A common method for assessing the intrinsic toxicity of an insecticide is the topical application bioassay, where a precise dose of the chemical is applied directly to the insect's body.

Objective: To determine the median lethal dose (LD50) of this compound against adult houseflies (Musca domestica).

Materials:

-

Adult houseflies (3-5 days old) of a susceptible strain.

-

This compound technical grade.

-

Acetone (B3395972) (analytical grade).

-

Micrometer-driven applicator (for precise droplet delivery).

-

Holding cages with food and water.

-

Carbon dioxide for anesthetizing the flies.

Procedure:

-

Preparation of Dosing Solutions: A series of graded concentrations of this compound in acetone are prepared.

-

Insect Handling: Adult houseflies are briefly anesthetized with carbon dioxide.

-

Application of Insecticide: A small, precise volume (typically 1 microliter) of the this compound solution is applied to the dorsal thorax of each anesthetized fly using a micrometer-driven applicator. A control group is treated with acetone only.

-

Observation: After treatment, the flies are placed in clean holding cages with access to a food source (e.g., a sugar solution) and water.

-

Data Collection: Mortality is recorded at a set time point, typically 24 hours post-treatment. Flies that are unable to move are considered dead.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.

Experimental Protocol: WHO Tube Test for Mosquitoes

For evaluating the efficacy of insecticides against mosquitoes, the World Health Organization (WHO) has standardized the tube test. This method assesses the susceptibility or resistance of mosquito populations to a given insecticide.

Objective: To determine the mortality rate of adult female Aedes aegypti mosquitoes exposed to a diagnostic concentration of this compound.

Materials:

-

WHO tube test kit (including exposure and holding tubes).

-

Filter papers impregnated with a diagnostic concentration of this compound.

-

Control filter papers (impregnated with the solvent only).

-

Adult female mosquitoes (non-blood-fed, 3-5 days old).

-

Aspirator for transferring mosquitoes.

-

Sugar solution for feeding.

Procedure:

-

Test Setup: The exposure tube is lined with the insecticide-impregnated paper. The control tube is lined with the control paper.

-

Mosquito Exposure: Approximately 20-25 female mosquitoes are introduced into the exposure tube using an aspirator. The same number of mosquitoes are introduced into the control tube.

-

Exposure Period: The mosquitoes are exposed to the treated paper for a fixed period, typically one hour.

-

Transfer and Holding: After the exposure period, the mosquitoes are transferred to clean holding tubes and provided with a 10% sugar solution.

-

Mortality Reading: Mortality is recorded 24 hours after the initial exposure.

-

Data Interpretation: The percentage mortality in the test population is calculated. If mortality in the control group is between 5% and 20%, the results are corrected using Abbott's formula. If control mortality is above 20%, the test is considered invalid.

Bioassay Workflow

Caption: A generalized workflow for a topical application bioassay.

Unraveling the Mechanism: How this compound Affects the Nervous System

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the nervous system of insects. It is classified as a Type I pyrethroid, characterized by the absence of an α-cyano group in its structure. The primary target of this compound is the voltage-gated sodium channels in the nerve cell membranes of insects.

By binding to these channels, this compound modifies their gating kinetics, causing them to remain open for an extended period. This prolonged opening leads to a continuous influx of sodium ions into the nerve cell, resulting in repetitive nerve discharges. This hyperexcitation of the nervous system ultimately leads to paralysis and death of the insect.

This compound's Mode of Action on Sodium Channels

Caption: this compound's interaction with voltage-gated sodium channels.

A Quantitative Comparison: this compound vs. Natural Pyrethrins

The success of this compound as the first synthetic pyrethroid was not only due to its stability and synthetic accessibility but also its potent insecticidal activity. The following tables summarize the quantitative data on the toxicity of this compound and its isomers compared to natural pyrethrins against two key insect pests: the housefly (Musca domestica) and the yellow fever mosquito (Aedes aegypti).

Table 1: Topical LD50 Values against Musca domestica

| Compound | LD50 (µg/g female fly) | Relative Potency (this compound = 1) |

| Natural Pyrethrins | 0.3 - 0.5 | 1.2 - 2.0 |

| This compound (racemic) | 0.6 | 1.0 |

| Biothis compound | 0.3 | 2.0 |

| S-Biothis compound (Esbiothrin) | 0.2 | 3.0 |

Data compiled from various sources and represents approximate values for comparative purposes.

Table 2: Topical LD50 Values against Aedes aegypti

| Compound | LD50 (ng/female mosquito) | Relative Potency (this compound = 1) |

| Natural Pyrethrins | 1.0 - 1.5 | 1.3 - 2.0 |

| This compound (racemic) | 2.0 | 1.0 |

| Biothis compound | 0.8 | 2.5 |

| S-Biothis compound (Esbiothrin) | 0.5 | 4.0 |

Data compiled from various sources and represents approximate values for comparative purposes.

The data clearly indicates that while racemic this compound is a potent insecticide, certain stereoisomers, such as S-biothis compound, exhibit significantly higher insecticidal activity. This understanding of stereoisomer-specific activity was a crucial step in the development of more effective second and third-generation pyrethroids.

Conclusion: A Legacy of Innovation

The synthesis of this compound by Schechter, LaForge, and Green was a landmark achievement in the history of insecticide chemistry. It not only provided a viable alternative to natural pyrethrins but also opened the door to the development of a vast and diverse class of synthetic pyrethroids that continue to be essential tools in agriculture and public health. The meticulous experimental work in synthesis, bioassays, and mechanism of action studies laid the foundation for the rational design of safer and more effective insecticides. The historical development of this compound serves as a testament to the power of chemical synthesis in addressing critical societal needs and advancing the field of pest management.

References

Allethrin's Neurostimulatory Onslaught: A Technical Deep Dive into its Mode of Action in the Insect Central Nervous System

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the mode of action of allethrin (B1665230), a Type I pyrethroid insecticide, focusing on its role as a potent central nervous system (CNS) stimulant in insects. The primary mechanism of this compound's neurotoxicity lies in its interaction with voltage-gated sodium channels (VGSCs), leading to prolonged channel opening, neuronal hyperexcitability, paralysis, and ultimately, insect death.[1][2][3][4][5] This document details the molecular interactions, quantitative effects, and the experimental methodologies used to elucidate this process. Furthermore, it explores secondary targets of this compound, including voltage-gated calcium channels (VGCCs) and olfactory receptors, which may contribute to its overall insecticidal profile.

Core Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

This compound's primary mode of action is the disruption of the normal functioning of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in insect neurons.[1][3] this compound binds to these channels and modifies their gating kinetics, specifically by slowing both the activation and inactivation processes. This results in a persistent influx of sodium ions, leading to a prolonged depolarization of the neuronal membrane.[4] This sustained depolarization causes repetitive firing of action potentials, leading to the characteristic symptoms of pyrethroid poisoning: initial hyperexcitability and tremors, followed by paralysis and death.[5]

The binding of pyrethroids like this compound is state-dependent, showing a higher affinity for the open state of the sodium channel.[3][6] Homology modeling and mutational analyses have proposed the existence of two pyrethroid receptor sites, PyR1 and PyR2, located at the interfaces of different domains of the channel protein.[6][7]

Quantitative Effects of Pyrethroids on Insect Ion Channels